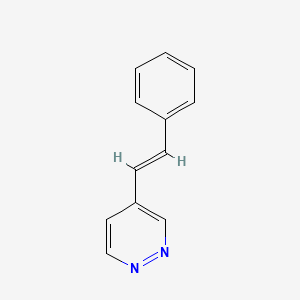

4-Styrylpyridazine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

39816-19-8 |

|---|---|

Molekularformel |

C12H10N2 |

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

4-[(E)-2-phenylethenyl]pyridazine |

InChI |

InChI=1S/C12H10N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-14-10-12/h1-10H/b7-6+ |

InChI-Schlüssel |

WHUUTUUXTSPPDS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CN=NC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC2=CN=NC=C2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 Styrylpyridazine and Its Derivatives

Regioselective Synthesis of 4-Styrylpyridazine Isomers

Regioselective synthesis, which controls the specific placement of functional groups and bonds, is paramount in ensuring the desired isomeric product. nih.gov For this compound, this involves selectively forming the bond at the C-4 position of the pyridazine (B1198779) ring.

Optimized Knoevenagel Condensation Protocols for this compound Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. ijrpr.com It typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a base. ijrpr.commdpi.com For the synthesis of this compound, this could involve the condensation of 4-methylpyridazine (B73047) with benzaldehyde (B42025) or the reaction of pyridazine-4-carbaldehyde (B1590566) with a suitable active methylene compound like phenylacetic acid.

The reaction is generally followed by dehydration, often spontaneously, to yield the α,β-unsaturated product. ijrpr.com The choice of catalyst is crucial; weak bases such as amines (piperidine, morpholine) are often used to prevent undesired side reactions like the self-condensation of the carbonyl reactant. ijrpr.com Recent advancements have focused on developing more efficient and environmentally friendly catalysts. For instance, boric acid has been demonstrated as an effective, mild catalyst for Knoevenagel condensations in an aqueous ethanol (B145695) medium at room temperature, offering good to excellent yields and easy product purification. mdpi.com Another green approach utilizes catalysts derived from marine fish scales, which have proven effective in ethanol at 60°C, achieving high yields in short reaction times.

The Doebner modification of the Knoevenagel condensation is particularly relevant when a carboxylic acid group is present, as it facilitates a subsequent decarboxylation step, often using pyridine (B92270) as the solvent. nih.gov This can be a strategic approach to introduce the styryl group.

| Starting Materials | Catalyst/Conditions | Solvent | Key Findings/Yields | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes + Active Methylene Compounds | Boric Acid (10 mol%) | Aqueous Ethanol | Good to excellent yields at room temperature; effective and mild catalyst. | mdpi.com |

| Benzaldehyde + Malononitrile | Marine Fish Scales (MFS) / NaNO3-MFS | Ethanol | High yields (up to 97%) at 60°C with short reaction times (5-20 min). Catalyst is reusable. | |

| Aromatic Aldehydes + Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid (10 mol%) | Ionic Liquid [bmim(NTf2)] | Good yields (44-84%) at room temperature; greener alternative to benzene (B151609)/toluene. | scielo.br |

Palladium-Catalyzed Cross-Coupling Strategies for this compound Formation

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, offering a direct route to styryl-substituted heterocycles.

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org

For the synthesis of this compound, two primary Suzuki pathways are feasible:

Coupling of a 4-halopyridazine (e.g., 4-chloro- or 4-bromopyridazine) with a styrylboronic acid derivative.

Coupling of a pyridazine-4-boronic acid with a vinyl halide (e.g., bromostyrene).

The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. A variety of palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligands, and bases (e.g., K₃PO₄, Na₂CO₃, NaOH) can be employed to optimize the reaction. mdpi.com

| Coupling Partners | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4-methoxybenzaldehyde + 5-Formyl-2-methoxyphenylboronic acid | Pd(dppf)Cl2 | NaOH | Dioxane/H2O | 48% | mdpi.com |

| Aryl Halides + Organoboron Compounds | PdCl2(Amphos)2 | K3PO4 | Toluene | General protocol, high yields. | |

| 4-Vinylpyridine (B31050) + Phenylboronic Acid | Pd(acac)2 (oxidative coupling) | NaOAc | DMF | 72% | google.com |

Besides the Suzuki coupling, other palladium-catalyzed reactions are effective for synthesizing styryl-heterocycles.

Heck Reaction : The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. numberanalytics.comorganic-chemistry.org To form this compound, this would typically involve the reaction of a 4-halopyridazine with styrene (B11656). The reaction generally shows high stereoselectivity for the trans (E) isomer. organic-chemistry.org Ligand-free palladium systems and various bases can be used, and an oxidative Heck variant has been developed that couples 4-vinylpyridine with arylboronic acids to give (E)-4-styrylpyridines in moderate to good yields. researchgate.net

Stille Reaction : The Stille reaction involves the coupling of an organotin compound (stannane) with an organic electrophile, catalyzed by palladium. organic-chemistry.orgwikipedia.orgnumberanalytics.com A possible route to this compound is the reaction between a 4-halopyridazine and a styrylstannane. While the Stille reaction is highly versatile and tolerant of many functional groups, a significant drawback is the toxicity of the organotin reagents and byproducts, which has led to the Suzuki-Miyaura coupling often being preferred. organic-chemistry.org

Suzuki-Miyaura Coupling Approaches

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to synthetic routes aims to reduce environmental impact by preventing waste, maximizing atom economy, and using less hazardous substances. ijrap.netresearchgate.net

Solvent-Free and Environmentally Benign Reaction Conditions

A key focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often hazardous and contribute to pollution. ijrap.netresearchgate.net

Solvent-Free Reactions : Many reactions, including Knoevenagel condensations and Hantzsch dihydropyridine (B1217469) synthesis, can be performed efficiently under solvent-free conditions. ijrpr.comrsc.org These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by heating. rsc.orgrsc.org This approach minimizes waste, often simplifies product work-up, and can lead to higher reaction rates and yields. ijrap.netrsc.org For instance, the synthesis of 4-aryl-1,4-dihydropyridines has been achieved in high yield under solvent-free conditions, with volatile solvents only required for minimal recrystallization. rsc.org Ball milling is another mechanochemical technique that enables solvent-free reactions and can facilitate syntheses that are difficult in solution. rsc.org

Environmentally Benign Solvents : When a solvent is necessary, the use of environmentally benign options like water or ethanol is preferred. The Heck reaction, for example, has been successfully performed in aqueous phases using specific water-soluble catalysts and ligands. organic-chemistry.org Similarly, Knoevenagel condensations can be effectively carried out in ethanol or water, which are safer and more sustainable alternatives to solvents like benzene or toluene. scielo.br

Catalyst Development for Sustainable Production

The advancement of synthetic methodologies is intrinsically linked to the development of efficient and sustainable catalysts. For the production of this compound, particularly through cross-coupling reactions, research has focused on improving palladium catalyst systems to align with green chemistry principles.

A key trend is the move from homogeneous catalysts, which can be difficult to separate from the reaction mixture, to heterogeneous catalysts. These solid-supported catalysts can be easily recovered and recycled, reducing waste and cost. An example of this is the development of palladium nanoparticles (NPs) embedded within a hyper-cross-linked polystyrene (HPS) matrix for use in Suzuki cross-coupling reactions. mdpi.com Such catalysts offer stability and prevent the leaching of the metal into the product. mdpi.com

Other strategies for enhancing sustainability include:

Ligandless Catalysis : In some high-temperature flow chemistry processes, simple palladium salts like palladium(II) acetate (B1210297) can be used at very low concentrations (in the ppm range) without the need for complex and expensive phosphine (B1218219) ligands. nottingham.ac.uk

Green Solvents : The use of environmentally benign solvents, particularly water, is a major goal. The development of water-soluble palladium catalysts allows reactions to be performed in aqueous media, significantly reducing the reliance on volatile organic compounds.

Catalyst Stability : A significant challenge in catalysis is the deactivation of the catalyst over time. Research focuses on designing robust catalysts that maintain high activity and selectivity over multiple reaction cycles, which is crucial for industrial-scale production. nottingham.ac.uk

These innovations in catalyst design are pivotal for making the synthesis of this compound and its derivatives more economically viable and environmentally friendly.

Mechanistic Studies of this compound Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The pathways for forming this compound differ significantly between condensation and cross-coupling reactions.

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, the mechanism is generally understood to proceed through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. libretexts.orglibretexts.org

The canonical catalytic cycle for a Suzuki-Miyaura coupling consists of three main steps: libretexts.orgchemrxiv.org

Oxidative Addition : The active Pd(0) catalyst reacts with the halo-pyridazine, inserting itself into the carbon-halogen bond to form a Pd(II) complex. libretexts.org

Transmetalation : The organic group from the organoboron reagent (styrylboronic acid) is transferred to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. libretexts.orgchemrxiv.org This step typically requires a base.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of this compound and regenerating the Pd(0) catalyst, which can then enter another cycle. libretexts.org

The Heck reaction follows a similar cycle but with key differences. After the initial oxidative addition of the halo-pyridazine to the Pd(0) catalyst, the cycle proceeds with: libretexts.org

Olefin Coordination and Insertion : The alkene (styrene) coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond (carbopalladation).

β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated and transferred to the palladium center, which forms the final double bond of the product and a hydridopalladium halide complex.

Base-promoted Regeneration : The active Pd(0) catalyst is regenerated from the hydridopalladium species with the help of a base.

Reaction Intermediates and Transition State Analysis

Detailed mechanistic studies aim to identify and characterize the short-lived intermediates and high-energy transition states that occur during the catalytic cycle. acs.org These investigations often combine experimental techniques with computational methods, such as Density Functional Theory (DFT), to model the reaction pathway. uzh.chpkusz.edu.cn

In the Suzuki-Miyaura reaction , the nature of the intermediates can be complex. For instance, the transmetalation step has been the subject of extensive study. Two primary pathways have been proposed:

The Oxo-palladium Pathway : This involves the reaction of an arylpalladium hydroxide (B78521) complex with the arylboronic acid. nih.gov

The Boronate Pathway : This pathway involves the reaction between an aryl boronate (formed from the boronic acid and base) and an arylpalladium halide complex. nih.gov Studies have shown that the operative pathway can depend on the specific reaction conditions, such as the base used. nih.gov

Unstable intermediates, such as the Pd(II) oxidative addition complex and the chelated Pd(II) sulfinate complex in related pyridine couplings, have been identified as the catalyst resting states in certain systems. acs.orgnih.gov In some cases, novel species like binuclear palladium(I) complexes with bridging ligands have been characterized and implicated in the catalytic cycle. nih.gov

For the Heck reaction , transition state analysis helps to explain the stereoselectivity of the reaction. The migratory insertion of the olefin is stereoselective and occurs in a syn manner. libretexts.org The subsequent β-hydride elimination step also has specific geometric requirements that typically favor the formation of the (E)-alkene product. libretexts.org Theoretical studies have been used to calculate the energy barriers for competing pathways, such as β-hydride elimination versus protonolysis, to predict the final product distribution. pkusz.edu.cn

Kinetic Studies of Formation Reactions

Kinetic studies, which measure reaction rates under varying conditions, are essential for elucidating reaction mechanisms by identifying the rate-determining step (the slowest step) of the catalytic cycle. researchgate.net

For the Suzuki-Miyaura reaction , kinetic analyses have often shown that transmetalation is the turnover-limiting step. nih.gov However, this is not universal. In a detailed study of the palladium-catalyzed desulfinative coupling of a pyridine-2-sulfinate, it was found that the loss of sulfur dioxide from a post-transmetalation Pd(II) complex was turnover-limiting, not the transmetalation itself. nih.gov Kinetic isotope effects are another powerful tool, used to probe the nature of the transition states. Studies using ¹³C kinetic isotope effects have provided high-resolution insight into the oxidative addition step, suggesting it can occur from a monoligated Pd(0) complex. chemrxiv.org

The table below presents representative kinetic data from studies on palladium-catalyzed Suzuki cross-coupling reactions, illustrating the type of quantitative information obtained from such analyses.

| Catalyst System | Reactants | Rate-Limiting Step | Apparent Activation Energy (Ea,app) | Turnover Frequency (TOF) | Ref |

| Pd/HPS (ligandless) | 4-Bromoanisole + Phenylboronic Acid | Not specified | 65 kJ/mol | Not specified | mdpi.com |

| Pd(II) Carbene Complex | Not specified | Not specified | 111–116 kJ/mol | Not specified | mdpi.com |

| Pd/C | Not specified | Not specified | 100 kJ/mol | Not specified | mdpi.com |

| Y₃Pd₂ | Iodobenzene + Phenylboronic Acid | Not specified | 29.4 kJ/mol | ~11,000 h⁻¹ | researchgate.net |

| Pure Pd Metal | Iodobenzene + Phenylboronic Acid | Not specified | 41.6 kJ/mol | ~2,000 h⁻¹ | researchgate.net |

This table is generated based on data for analogous Suzuki coupling reactions and is for illustrative purposes.

These kinetic investigations are critical for understanding the factors that control catalyst activity and for the rational design of more efficient catalysts for the synthesis of this compound. researchgate.net

Sophisticated Structural Characterization and Spectroscopic Analysis of 4 Styrylpyridazine

High-Resolution Spectroscopic Techniques for Structure Elucidation

High-resolution spectroscopic methods are indispensable for detailing the molecular framework and electronic nature of 4-Styrylpyridazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformation of this compound. Theoretical and experimental studies have utilized ¹H and ¹³C NMR to characterize its structure. nih.govresearchgate.net

¹H NMR spectra of trans-4-styrylpyridines typically exhibit characteristic doublet signals for the protons in the trans position on the ethylenic bridge. nih.govresearchgate.net For instance, in the photoreaction products of trans-4-styrylpyridines, the chemical shifts (ppm) of the Hα protons provide clear evidence of the molecular structure. researchgate.net Theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method have been employed to accurately assign these signals. nih.govresearchgate.net

Conformational analysis, often aided by computational methods like Density Functional Theory (DFT), reveals that the trans isomer of this compound favors a planar conformation at its energy minimum. mdpi.com However, the molecule possesses conformational flexibility, with potential for rotation around the quasi-single bonds connecting the aromatic rings to the ethylenic carbons. This flexibility can lead to the existence of different conformers in solution. Two-dimensional conformational analysis, evaluating the simultaneous torsion of the phenyl and pyridinyl groups, helps in identifying the most probable conformations. nih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|---|

| (E)-3-styrylpyridine | Aromatic & Vinylic | 7.09 - 7.60 | m | - |

| Compound 3n | Aromatic & Vinylic | 7.10 - 8.42 | m, d, dd | 16.1, 8.3, 1.4 |

| Compound 3u | Aromatic & Vinylic | 6.87 - 7.43 | d | 8.7, 8.1, 8.0, 16.3 |

Data sourced from a study on related styrylpyridine derivatives, illustrating typical chemical shift ranges and multiplicities. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and vibrational modes within the this compound molecule. mvpsvktcollege.ac.in These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational transitions. mvpsvktcollege.ac.in

Theoretical calculations, often using DFT methods, are instrumental in assigning the observed vibrational frequencies to specific molecular motions. nih.govresearchgate.net For polyatomic molecules like this compound, the normal modes of vibration include symmetric and asymmetric stretching, as well as in-plane and out-of-plane bending modes such as wagging, twisting, scissoring, and rocking. libretexts.org

The IR spectrum of this compound and its derivatives shows characteristic bands for C-H, C=C, and C=N stretching and bending vibrations. researchgate.net For example, the C=C bond stretching vibration in alkenes typically appears in the 1600-1700 cm⁻¹ region, while =C-H stretching is observed around 3000-3100 cm⁻¹. mvpsvktcollege.ac.in The "fingerprint region" (below 1500 cm⁻¹) is particularly complex and unique to the molecule, allowing for definitive identification. mvpsvktcollege.ac.in

Table 2: Key Vibrational Modes of this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| =C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the aromatic rings and vinyl group. |

| C=C Stretch | 1700 - 1600 | Stretching of the carbon-carbon double bond in the ethylenic bridge. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the phenyl and pyridinyl rings. |

| C-H Bending | 1450 - 900 | In-plane and out-of-plane bending of C-H bonds. |

| Ring Vibrations | 1300 - 1000 | "Breathing" modes of the aromatic rings. |

Frequency ranges are general and can be influenced by substitution and molecular environment.

Electronic absorption (UV-Vis) spectroscopy is fundamental to understanding the photophysical properties of this compound, revealing information about its electronic transitions. researchgate.net The spectra of both cis and trans isomers have been extensively studied through experimental measurements and theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). unige.chrsc.orgresearchgate.net

The trans isomer of 4-Styrylpyridine (B85998) typically exhibits a strong absorption band around 300-315 nm, which is assigned to the π→π* electronic transition of the conjugated system, primarily localized on the ethylenic double bond. mdpi.comresearchgate.netunige.ch This main absorption band is predicted to originate from the S₀ → S₁ transition. mdpi.comunige.chrsc.org In contrast, the main absorption band of the cis isomer is thought to arise from both the S₀ → S₁ and S₀ → S₂ transitions. unige.chrsc.orgresearchgate.net

Table 3: Calculated Electronic Transitions for trans-4-Styrylpyridazine

| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S₀ → S₁ | ~314.5 | High | π→π* |

| S₀ → S₂ | - | Low | n→π* |

Data is based on TD-DFT calculations and provides a theoretical framework for interpreting experimental spectra. mdpi.com

Mass spectrometry (MS) is a key technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation, providing structural insights. researchgate.netresearchgate.net

Electrospray ionization (ESI) mass spectrometry has also been used to study non-covalent complexes of this compound, for example, with cucurbituril (B1219460) hosts, demonstrating the utility of MS in supramolecular chemistry. walisongo.ac.id

Table 4: Major Fragments in the Electron Impact Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 181 | [C₁₃H₁₁N]⁺ (Molecular Ion) | High |

| 180 | [C₁₃H₁₀N]⁺ ([M-H]⁺) | High |

| 152 | [M-HCN]⁺ or related fragments | Moderate |

This table represents a generalized fragmentation pattern based on typical EI-MS behavior of aromatic nitrogen heterocycles. libretexts.orgraco.cat

Electronic Absorption (UV-Vis) Spectroscopy for Photophysical Property Probing

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution structural information for this compound and its derivatives in the solid state.

Single crystal X-ray diffraction (SCXRD) has been successfully employed to determine the precise three-dimensional structure of this compound derivatives and their cocrystals. mdpi.commdpi.com These studies confirm the trans conformation of the double bond and reveal that the molecule is largely planar in the crystalline state. mdpi.comcdnsciencepub.com

SCXRD analysis of cocrystals has provided significant insights into the intermolecular interactions that govern crystal packing. For instance, cocrystals of this compound have been formed with various coformers, including 1,2,4,5-tetracyanobenzene and aromatic dicarboxylic acids like phthalic acid and terephthalic acid. nih.govacs.orgfigshare.com These cocrystals are often held together by hydrogen bonding and π-π stacking interactions. acs.orgresearchgate.net The arrangement of molecules in the crystal lattice is crucial for solid-state reactivity, such as the [2+2] photodimerization of the ethylenic double bonds. mdpi.comrsc.org The distance between adjacent C=C bonds, as determined by SCXRD, is a key parameter in predicting photoreactivity according to Schmidt's criteria. mdpi.com

Furthermore, this compound has been used as a ligand in the formation of metal-organic complexes with iron(II), copper(II), and zinc(II). mdpi.comresearchgate.netnih.gov The crystal structures of these complexes reveal the coordination geometry around the metal center and how the ligands pack in the extended solid-state structure. mdpi.comnih.gov For example, a copper(II) complex with 4-Styrylpyridine was found to be an inorganic cocrystal containing both mononuclear and dinuclear species. mdpi.com

Table 5: Selected Crystallographic Data for a 4-Styrylpyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6674(19) |

| b (Å) | 7.2173(11) |

| c (Å) | 11.5877(14) |

| β (°) | 97.203(13) |

| Z | 4 |

Data for trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde, a derivative of this compound. mdpi.com

Elucidation of Packing Motifs and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

A definitive crystal structure for this compound is not widely available in the reviewed scientific literature. However, based on its molecular structure—comprising a pyridazine (B1198779) ring and a phenyl ring linked by an ethylenic bridge—several key intermolecular interactions can be predicted to govern its solid-state packing.

Non-covalent interactions are crucial in the self-assembly and crystal packing of aromatic and heterocyclic compounds. nih.govmdpi.com For this compound, the most significant of these are π-π stacking interactions. These occur between the electron-rich aromatic rings (both the phenyl and the pyridazine rings) of adjacent molecules. The geometry of this stacking can vary, including face-to-face or edge-to-face arrangements, influencing the material's bulk properties. mdpi.com The strength of these interactions can be profoundly influenced by the relative positions of substituents on the aromatic rings, a principle that suggests derivatives of this compound could have tunable packing arrangements. nih.gov

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Participating Moieties | Description |

| π-π Stacking | Phenyl ring ↔ Phenyl ringPhenyl ring ↔ Pyridazine ringPyridazine ring ↔ Pyridazine ring | Attractive, non-covalent interaction between the π-electron systems of aromatic rings on adjacent molecules. This is a primary force in forming stacked columnar or herringbone structures. |

| van der Waals Forces | Entire molecule | General non-specific attractive forces arising from temporary fluctuations in electron density. |

| Weak Hydrogen Bonding | Pyridazine N ↔ Phenyl/Vinyl C-H | A weak electrostatic interaction where a hydrogen atom bonded to a carbon acts as a donor to the electronegative nitrogen atom of a nearby pyridazine ring (C–H···N). |

Chiroptical Spectroscopy for Enantiomeric Studies (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are powerful tools for studying chiral molecules by measuring the differential absorption or emission of left and right circularly polarized light. mdpi.comens-lyon.fr These methods are essential for determining the absolute configuration of enantiomers and studying conformational chirality. nih.gov

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it does not have enantiomers and would not exhibit a signal in chiroptical spectroscopy.

A review of the current scientific literature reveals no studies focused on the synthesis of chiral derivatives of this compound or the subsequent analysis of such compounds using chiroptical spectroscopy. Consequently, this area of study is not applicable to the parent compound.

Computational and Theoretical Chemistry of 4 Styrylpyridazine

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical calculations have been instrumental in elucidating the electronic structure and related properties of 4-styrylpyridazine. These methods provide a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has been widely used to investigate the geometries and relative stabilities of the trans and cis isomers of this compound. nih.govunige.ch Functionals such as B3LYP and PBE, paired with various quality basis sets, have consistently shown that the trans isomer is the more stable conformation, possessing a planar structure at its energy minimum. nih.govunige.ch In contrast, the cis isomer is found to be at a higher energy level with a markedly twisted structure. nih.govunige.ch

DFT calculations have also been crucial in determining the geometry and energy of the transition states involved in the thermal cis-trans isomerization. nih.govunige.ch These calculations identified a biradicaloid transition state that connects the two isomers. unige.ch Furthermore, transition states for the enantiomerization of the cis isomer and the rotation of the pyridinyl and phenyl groups in both isomers have been successfully characterized. nih.govunige.ch The energy difference between the cis and trans isomers has been calculated to be 27.0 kJ mol⁻¹. nih.gov

Table 1: Comparison of Optimized Geometries for trans and cis-4-Styrylpyridine

| Parameter | Isomer | B3LYP/cc-pVDZ | PBE/cc-pVDZ | MP2/cc-pVDZ |

|---|---|---|---|---|

| Bond Length (Å) | ||||

| C1=C2 | trans | 1.345 | 1.353 | 1.361 |

| cis | 1.348 | 1.356 | 1.365 | |

| C1-C(pyridinyl) | trans | 1.474 | 1.468 | 1.466 |

| cis | 1.471 | 1.464 | 1.463 | |

| C2-C(phenyl) | trans | 1.475 | 1.469 | 1.467 |

| cis | 1.472 | 1.465 | 1.464 | |

| Dihedral Angle (°) | ||||

| Py-C1=C2-Ph | trans | 180.0 | 180.0 | 178.9 |

| cis | 13.9 | 12.0 | 15.3 |

Data sourced from a study by Daku et al. and represents selected optimized geometric parameters. unige.ch

Ab Initio Methods (HF, MP2, CC) for Benchmark Calculations

To validate the results from DFT, more computationally intensive ab initio methods such as Hartree-Fock (HF), Møller-Plesset second-order perturbation theory (MP2), and coupled cluster (CC) theory have been employed. nih.govunige.ch These benchmark calculations have generally confirmed the geometries and relative stabilities predicted by DFT. nih.gov However, it has been noted that the accuracy of these post-HF methods is highly dependent on the level of electron correlation treatment and the flexibility of the basis sets used. nih.govunige.ch For instance, while DFT methods predict a planar trans isomer, HF and MP2 methods suggest a slightly twisted structure. unige.ch

Time-Dependent DFT (TD-DFT) for Excited State Properties and Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) has been the primary tool for investigating the excited state properties and predicting the absorption spectra of this compound isomers. unige.chresearchgate.net For the trans isomer, the main absorption band is primarily attributed to the S₀ → S₁ transition. unige.chunige.ch In contrast, for the cis isomer, the main absorption band arises from both the S₀ → S₁ and S₀ → S₂ transitions. unige.chunige.ch

TD-DFT calculations have predicted the main absorption band for the trans isomer to be around 314.5 nm, which is in reasonable agreement with experimental values. researchgate.net The use of different functionals and basis sets has been explored to improve the accuracy of these predictions. researchgate.net For example, the B3LYP functional with a 6-31G(d) basis set has been shown to produce reliable maximum absorption wavelengths. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics simulations provide a way to study the movement of atoms and molecules over time, offering insights into the conformational flexibility and dynamics of this compound.

Finite-Temperature Absorption Spectrum Analysis

Car-Parrinello molecular dynamics (CPMD) simulations have been performed at various temperatures (50 K, 150 K, and 300 K) to study the effects of thermal fluctuations on the structure and absorption spectra. nih.govunige.chunige.ch These simulations have revealed the highly flexible nature of the molecule in both its cis and trans conformations. nih.gov A key finding is that at finite temperatures, the trans isomer predominantly exists in a nonplanar form. nih.govunige.ch By averaging the spectra over the MD trajectories, a noticeable improvement in the agreement between calculated and experimental absorption bands is achieved, particularly in reproducing the asymmetry of the bands. unige.chresearchgate.net

Conformational Isomerization Pathways (e.g., cis-trans isomerism)

MD simulations, in conjunction with static quantum chemical calculations, have been instrumental in exploring the pathways for conformational isomerization. nih.govunige.ch The thermal cis-trans isomerization is a key process that has been studied in detail. unige.ch The simulations have provided a dynamic picture of this process, complementing the static energy profiles obtained from DFT. For instance, during a simulation of the cis isomer at 150 K, the rotation of the pyridinyl ring was observed to occur within approximately 1 picosecond. nih.govunige.ch The study of the potential energy surface reveals the transition states and intermediates involved in the isomerization, providing a comprehensive understanding of the molecule's dynamic behavior. unige.chnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Styrylpyridine (B85998) |

| Stilbene |

| 2,6-distyrylpyridine |

| 2-styrylpyridine |

| trans-4-(m-cyanostyryl)pyridine |

| trans-2-(m-cyanostyryl)pyridine |

| trans-2-[3-methyl-(m-cyanostyryl)]pyridine |

| Fe(4-styrylpyridine) |

| fac-[Re(CO)₃(bpy)(stpy)]⁺ |

| (E)-2-(3,4-dimethoxystyryl)-quinoxaline |

| trans-2-(4-pyridyl)-4-vinylbenzoic acid |

| p-methylstilbazole |

| [Fe(acen)Sp₂]BPh₄·MeOH |

| [Fe(acen)Cl] |

| NaBPh₄ |

Prediction of Reactivity and Reaction Barriers

Computational chemistry provides significant insights into the reactivity of this compound, particularly concerning the isomerization between its cis and trans forms. The photoreactivity of 4-styrylpyridine and its derivatives is often dominated by this cis-trans isomerization around the central carbon-carbon double bond. unige.chunige.ch Theoretical studies employing Density Functional Theory (DFT) and post-Hartree-Fock (post-HF) methods have been instrumental in characterizing the energetics of this process. unige.ch

The trans isomer of 4-styrylpyridine is the more stable conformation, representing the global energy minimum. unige.chmdpi.com DFT calculations, specifically using functionals like B3LYP and PBE, predict a planar molecular structure for the trans conformation at its energy minimum. unige.ch In contrast, the cis isomer is found to be higher in energy and markedly twisted, a result of steric hindrance between hydrogen atoms on the adjacent phenyl and pyridine (B92270) rings. unige.ch The energy difference between the cis and trans isomers of a related rhenium complex has been calculated to be 27.0 kJ mol⁻¹. nih.gov

A critical aspect of reactivity is the energy barrier for the isomerization reaction. For the thermally activated cis-trans isomerization of this compound, a first-order saddle point (transition state) on the potential energy surface has been characterized. unige.ch Calculations using the broken-symmetry (BS) DFT method have been employed to determine the barrier height for this reaction. The results indicate that the reaction pathways for the thermal isomerization of 4-styrylpyridine are very similar to those of its parent analogue, stilbene. unige.ch In related cyano-substituted styrylpyridine compounds, activation barriers for the torsion of the phenyl and pyridine groups have been found to be between approximately 34 to 46 kJ mol⁻¹. mdpi.com

| Method | Parameter | Energy (cm⁻¹) | Reference |

|---|---|---|---|

| B3LYP/G | Singlet State at TS₀ (Eₛ) | 15720 | unige.ch |

| PBE/G | Singlet State at TS₀ (Eₛ) | 15914 | unige.ch |

| B3LYP/G | Broken-Symmetry State (EBS) | 15880 | unige.ch |

| PBE/G | Broken-Symmetry State (EBS) | 16012 | unige.ch |

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting and explaining chemical reactivity. fiveable.me It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.me The energy and symmetry of these orbitals, as well as the energy gap between them, are crucial in determining a molecule's electronic properties and reaction pathways. fiveable.me

For this compound and its derivatives, FMO analysis reveals how electronic charge is distributed and how it shifts during electronic transitions. The π-conjugated system, extending across the pyridine ring, the vinyl bridge, and the phenyl ring, provides an effective pathway for charge transfer. mdpi.com In the parent 4-styrylpyridine, the main absorption band in its UV-Vis spectrum is attributed to the S₀ to S₁ transition, which corresponds to an excitation from the HOMO to the LUMO. unige.chresearchgate.net This is typically a π → π* intraligand transition. nih.gov

In derivatives like trans-4-(m-cyanostyryl)pyridine, the electron density of the LUMO+1 orbital is primarily located on the phenyl ring and to a lesser extent on the double bonds and the pyridine ring. mdpi.com In a dyad compound containing a styrylpyridine (SP) photoactive unit, the HOMO(-1) was localized over the N-aryl fragment, while the HOMO(-2) was localized on a naphthalimide donor, demonstrating the modularity of electron distribution in such systems. researchgate.net Time-dependent DFT (TD-DFT) calculations have been successfully used to predict the absorption spectra of 4-styrylpyridine isomers, with results showing good agreement with experimental data. mdpi.comresearchgate.netresearchgate.net

The charge distribution within the molecule is key to its reactivity. nih.gov Theoretical methods like the Merz–Singh–Kollman scheme can be used to compute the charge distribution constrained to reproduce the electric dipole moment. acs.org In 4-styrylpyridine, the presence of the nitrogen heteroatom enables it to act as an N-coordinating ligand in transition-metal complexes, a function directly related to its charge distribution. unige.ch The analysis of potential energy curves shows that in such complexes, metal-to-ligand charge-transfer (MLCT) states can play a crucial role in the photoisomerization mechanism, steering the reaction toward a triplet pathway. nih.gov

| Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO(-2) | -9.13 | researchgate.net |

| HOMO(-1) | -8.85 | researchgate.net |

| HOMO | -8.57 | researchgate.net |

| LUMO | -1.91 | researchgate.net |

| LUMO(+1) | -1.49 | researchgate.net |

Reactivity and Mechanistic Investigations of 4 Styrylpyridazine Transformations

Photochemical Reactions of 4-Styrylpyridazine

The photochemical behavior of this compound and its derivatives has been a subject of significant interest, leading to a variety of transformations including isomerizations, cyclizations, and cycloadditions. These reactions are often influenced by the reaction medium and the specific substitution pattern of the molecule.

E/Z Photoisomerization Studies and Mechanisms

The E/Z (or trans/cis) photoisomerization of styrylpyridines is a fundamental photochemical process. rsc.org Upon irradiation, particularly with UV light, the trans isomer can be converted to the cis isomer, and vice versa. rsc.orgchinesechemsoc.org This process is often competitive with other photoreactions like dimerization. chinesechemsoc.org For instance, irradiation of a dilute solution of trans-4-styrylpyridine typically yields the E-isomer, while concentrated solutions can lead to a mixture of cyclobutane (B1203170) isomers. chinesechemsoc.orgchinesechemsoc.org

The mechanism of isomerization can be influenced by the environment. In solution, a one-bond flip mechanism involving the rotation of intramolecular covalent bonds is generally favored. rsc.orgunige.ch However, in constrained media such as crystals or metal-organic frameworks (MOFs), a volume-conserving hula-twist mechanism, which involves the concerted twist of adjacent double and single bonds, has been proposed. unige.ch

Studies on iron(II) complexes with Z- and E-2,6-di(1H-pyrazol-1-yl)-4-styrylpyridine ligands have demonstrated that visible light can induce a one-way photoisomerization from the Z-isomer to the E-isomer in both solution and solid phases. rsc.orgnih.gov This photoisomerization can also be used to switch the magnetic properties of the complex. rsc.orgresearchgate.net The quantum yields and the position of the photostationary state are dependent on factors such as the solvent and the presence of complexing agents.

The use of supramolecular hosts like cucurbit[n]urils can also control the photochemical outcome. For example, cucurbit nih.govuril (Q nih.gov) can inhibit the [2+2] cycloaddition of a styrylpyridine derivative, favoring the cis-trans isomerization. rsc.orgrsc.org

Photocyclization Reactions to Fused Heterocycles (e.g., Benzo[c]quinolizinium ions)

Irradiation of styrylpyridine derivatives can lead to intramolecular photocyclization, yielding fused heterocyclic systems like benzo[c]quinolizinium ions. nih.govbeilstein-journals.orgnih.gov This reaction proceeds through a sequence that typically involves E–Z isomerization, followed by the actual photocyclization and subsequent oxidation. nih.gov The absence of clear isosbestic points during photometric monitoring suggests a stepwise reaction with the formation of different intermediates. nih.gov

The efficiency of these photocyclization reactions has been found to be significantly higher in aqueous solutions (44–97% yield) compared to organic solvents like acetonitrile (B52724) (20–78% yield). nih.govbeilstein-journals.orgnih.gov This solvent-dependent reactivity highlights the role of the microenvironment in directing the reaction pathway. These resulting benzo[c]quinolizinium ions have been studied for their potential as DNA intercalators and photosensitizers. nih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net

The general scheme for this transformation can be represented as: Styrylpyridine derivative --(hν)--> E/Z Isomerization --> Dihydrophenanthridine intermediate --[O]--> Benzo[c]quinolizinium ion

Solid-State Photodimerization and [2+2] Cycloaddition Reactions

In the solid state, the photochemical behavior of 4-styrylpyridine (B85998) derivatives is heavily dictated by the crystal packing. When olefin pairs are in close proximity, [2+2] cycloaddition reactions, also known as photodimerization, are favored over photoisomerization. chinesechemsoc.org These reactions can be highly stereoselective and yield cyclobutane derivatives. chinesechemsoc.orgnih.gov

Metal-organic frameworks (MOFs) have been effectively used as templates to control the photodimerization of trans-4-styrylpyridine derivatives. chinesechemsoc.orgnih.gov By confining pairs of the styrylpyridine ligands within the MOF's pores, specific regio- and stereoisomers of the resulting cyclobutane can be obtained with high selectivity. chinesechemsoc.orgchinesechemsoc.orgnih.gov For example, a pseudorotaxane-like Zn-based MOF has been used to achieve the regioselective formation of head-to-tail (HT) dimers. nih.gov The reaction conditions, such as temperature, can also influence the outcome of the cycloaddition within a porous coordination polymer. researchgate.net

The [2+2] photocyclization can also be influenced by the presence of acids. For (Z)-4-styrylpyridine, a catalytic amount of HCl has been shown to enhance the reaction between the (Z)- and (E)-isomers to produce specific cyclobutane dimers through a cation–π interaction. researchgate.net

Electrochemical Behavior of this compound

The electrochemical properties of 4-styrylpyridines have been investigated using techniques such as polarography and cyclic voltammetry, providing insights into their electron transfer processes.

Polarographic and Cyclic Voltammetry Analysis

Polarography is an electroanalytical technique that utilizes a dropping mercury electrode to study reducible or oxidizable substances. unacademy.comslideshare.net Cyclic voltammetry (CV) is another powerful method for investigating the electrochemical behavior of substances by measuring the current that develops in an electrochemical cell under conditions where voltage is swept back and forth between two set limits. mtxlabsglobal.comnanoscience.com

For the related compound 4-styrylpyridine, polarographic analysis in anhydrous dimethylformamide (DMF) reveals two distinct one-electron reduction waves at half-wave potentials (E½) of -1.88 V and -2.22 V (versus a saturated calomel (B162337) electrode, s.c.e.). rsc.orgrsc.org In contrast, in aqueous methanol (B129727), only a single polarographic wave is observed. rsc.orgrsc.org

Cyclic voltammetry studies of 4-styrylpyridine in anhydrous DMF show that the first reduction wave is reversible. rsc.orgrsc.org The data from CV experiments can provide information on redox potentials, reaction kinetics, and the number of electrons transferred. mtxlabsglobal.comnanoscience.com

| Technique | Parameter | Value (vs. s.c.e.) | Observation |

|---|---|---|---|

| Polarography | E½ (Wave 1) | -1.88 V | Two separate one-electron waves. rsc.orgrsc.org |

| E½ (Wave 2) | -2.22 V | ||

| Cyclic Voltammetry | First Reduction Wave | Reversible | Corresponds to the formation of a stable anion radical. rsc.orgrsc.org |

Electron Transfer Mechanisms and Anion Radical Formation

The electrochemical reduction of 4-styrylpyridine in aprotic media like DMF proceeds via a stepwise electron transfer. The first reversible one-electron wave corresponds to the formation of the 4-styrylpyridine anion radical. rsc.orgrsc.org This radical anion is relatively stable, with a reported half-life of about 10 seconds at 25 °C, and is even more stable at lower temperatures. rsc.orgrsc.org

The mechanism of electron transfer can be classified as either inner-sphere or outer-sphere. mgcub.ac.innumberanalytics.com In an inner-sphere mechanism, a bridging ligand connects the reactants, while in an outer-sphere mechanism, the electron tunnels between the species without a shared ligand. mgcub.ac.innumberanalytics.com The reduction of 4-styrylpyridine by samarium(II) iodide (SmI₂) is proposed to occur via an inner-sphere electron transfer mechanism, where the SmI₂ coordinates to the nitrogen lone pair of the pyridine (B92270) ring. nih.gov This interaction increases the electrophilicity of the molecule. nih.gov

The formation of radical anions is a key step in these reductions. rsc.orgchemrxiv.orgresearchgate.net In some cases, the reaction may involve a proton-coupled electron transfer (PCET), where the transfer of an electron and a proton are concerted. nih.govwikipedia.orgrsc.org This is considered highly likely in the SmI₂ reduction of 4-styrylpyridine in the presence of a proton donor like an alcohol, where the proton transfer from the alcohol to the nitrogen is likely synchronous with the electron transfer. nih.gov

Reduction and Oxidation Reactions

The reactivity of the this compound molecule is characterized by the distinct functionalities of the pyridazine (B1198779) ring and the styryl (vinylbenzene) substituent. These sites are susceptible to both reductive and oxidative transformations under various conditions.

Oxidative Processes and Reactivity

The styryl group of this compound is susceptible to oxidative cleavage, a common reaction for aromatic olefins. This process typically breaks the carbon-carbon double bond to yield corresponding carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com General methods for this transformation include ozonolysis, which involves an ozonide intermediate that can be worked up to produce aldehydes or ketones. masterorganicchemistry.com Another approach is the use of transition metal catalysts, such as iron(III) complexes, which can catalyze the aerobic oxidation of styrenes to yield benzaldehydes with high selectivity. organic-chemistry.org

Studies on the N-oxide derivative of the analogous 4-styrylpyridine have provided insights into its oxidative stability. The thermo-oxidative degradation of 4-styrylpyridine-N-oxide is a multi-stage process where the rate-limiting step is the chemical reaction itself, rather than physical processes like nucleation, which is observed for other substituted pyridine-N-oxides. researchgate.net This indicates that the electronic nature of the styryl substituent directly influences the degradation mechanism. researchgate.net

Furthermore, oxidative conditions are employed in the synthesis of styryl-type compounds. The ligand-free palladium-catalyzed oxidative Heck reaction, for example, couples arylboronic acids with vinylpyridines under an oxygen atmosphere to selectively form (E)-4-styrylpyridines. researchgate.net In this context, an oxidant regenerates the active Pd(II) catalyst to complete the catalytic cycle. researchgate.net

Catalytic Transformations Involving this compound

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons that make this compound an excellent candidate for acting as a ligand in coordination chemistry. By coordinating to transition metals, it can play a crucial role in various catalytic processes.

Ligand Role in Transition Metal Complex Catalysis

This compound and its pyridine analog can coordinate to a variety of transition metals, including iron, copper, zinc, tungsten, and rhenium, forming complexes with diverse geometries and applications. researchgate.netaip.orgmdpi.comiupac.org

A prominent example is the square planar copper(II) complex, [Cu(4-styrylpyridine)₂(NCS)₂], which functions as a catalyst mimicking the enzyme phenoxazinone synthase. researchgate.nettandfonline.com This complex effectively catalyzes the aerial oxidation of o-aminophenol to aminophenoxazinone with a turnover number (kcat) of 50.13 × 10⁻² s⁻¹ in methanol. researchgate.nettandfonline.com

Iron complexes with 4-styrylpyridine ligands have also been synthesized and studied for their magnetic properties, which are influenced by the spin state of the Fe(III) ion. aip.org These complexes, with the general formula [Fe(SB)(4-styrylpyridine)₂]BPh₄, demonstrate how the electronic environment created by the ligands dictates the physical properties of the metal center. aip.org

In the field of photochemistry, 4-styrylpyridine has been used as a ligand in tungsten and rhenium carbonyl complexes. iupac.orgresearchgate.net In these systems, the coordinated ligand can undergo light-induced trans-cis isomerization, a property that can be harnessed for photoassisted catalytic processes. researchgate.netnih.gov The metal complex influences the photochemical behavior of the ligand, providing pathways for energy dissipation or reaction that are different from the free ligand. iupac.orgresearchgate.net

| Metal Center | Complex Example (using 4-styrylpyridine analog) | Application / Role | Reference |

|---|---|---|---|

| Copper(II) | [Cu(4-spy)₂(NCS)₂] | Biomimetic catalyst for phenoxazinone synthase-like oxidation. | researchgate.nettandfonline.com |

| Iron(III) | [Fe(SB)(spy)₂]BPh₄ | Studied for spin-crossover properties; ligand influences magnetic state. | aip.org |

| Rhenium(I) | fac-[Re(CO)₃(bpy)(spy)]⁺ | Ligand in photosensitive complexes for studying light-induced isomerization. | nih.gov |

| Tungsten(0) | W(CO)₅(spy) | Model complex for studying photoassisted catalysis and ligand isomerization. | iupac.orgresearchgate.net |

| Zinc(II) / Copper(II) | [Zn₃(spy)₂(adc)₆] / [Cu(spy)₂(adc)₂] | Precursors for photopolymerization via [2+2] cycloaddition of the ligand. | mdpi.comresearchgate.net |

Mechanistic Aspects of Catalytic Cycles

The mechanisms of catalytic cycles involving 4-styryl-type ligands are diverse and depend on the metal and the reaction being catalyzed.

For the copper(II)-catalyzed oxidation of o-aminophenol, a mechanism has been proposed based on mass spectral evidence. researchgate.nettandfonline.com The cycle likely involves the coordination of the substrate to the copper center, followed by a series of single electron transfer steps. The process generates intermediates such as an o-benzoquinone monoamine radical, which ultimately leads to the final phenoxazine (B87303) product. researchgate.net The generation of hydrogen peroxide (H₂O₂) as a byproduct has been confirmed, supporting the proposed oxidative pathway. researchgate.net

In the context of photoisomerization within a rhenium complex, fac-[Re(CO)₃(bpy)(styrylpyridine)]⁺, quantum-chemical studies have elucidated the mechanistic pathway. nih.gov Upon absorption of visible light, a metal-to-ligand charge-transfer (MLCT) transition occurs. This excited state efficiently channels the energy to a triplet intraligand (³IL) state of the styrylpyridine ligand. The isomerization from trans to cis then proceeds on the potential energy surface of this triplet state. nih.gov In this role, the metal center acts as a photosensitizer, enabling a reaction pathway that is inaccessible to the free ligand under similar irradiation. nih.gov

The mechanism for the reductive transformation with SmI₂ also highlights the ligand's active role. acs.org The catalytic cycle is driven by the Sm³⁺ product, which coordinates to the pyridazine nitrogen. This coordination makes the styryl double bond more electron-deficient and thus more susceptible to reduction by SmI₂, demonstrating a clear case of product-catalyzed, inner-sphere electron transfer. acs.org

Applications of 4 Styrylpyridazine in Advanced Materials Science

Development of Organic Optoelectronic Materials

Organic compounds with specific optical and electrical properties are integral to the creation of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com The performance of these devices is often dictated by the donor-π-acceptor (D-π-A) structure of the organic molecules used, which governs their photophysical behavior. mdpi.com

The fundamental structure of an organic light-emitting diode (OLED) consists of a layer of organic material positioned between two electrodes, an anode and a cathode, all deposited on a substrate. wikipedia.org When an electric current is applied, the organic layer emits light. wikipedia.org These organic materials are essentially organic semiconductors, with their highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) being analogous to the valence and conduction bands of inorganic semiconductors. wikipedia.org Materials for OLEDs can range from small molecules to polymers, and often include fluorescent and phosphorescent dyes. wikipedia.org

Similarly, organic solar cells (OSCs) utilize organic molecules to absorb light and generate electricity. led-professional.com The structure of a simple organic photodetector (OPD), a related technology, is akin to that of an OSC. mdpi.com Both device types rely on the distinct electronic properties of donor and acceptor organic materials. mdpi.com

While specific examples detailing the integration of 4-styrylpyridazine itself into OLEDs and solar cells are not prevalent in the provided search results, the broader class of styryl derivatives is recognized for its utility in these applications. The donor-π-acceptor architecture, a key feature of molecules like this compound, is fundamental to the function of these optoelectronic devices. mdpi.com The pyridazine (B1198779) ring can act as an electron-accepting unit, while the styryl group can be modified with various donor moieties to fine-tune the electronic and optical properties.

The ability to tune the photophysical properties of organic molecules is crucial for optimizing the performance of optoelectronic devices. For instance, in OLEDs, the color of the emitted light can be controlled by selecting fluorescent dyes with specific emission wavelengths. wikipedia.org The efficiency of both OLEDs and OSCs is also heavily dependent on the energy levels (HOMO and LUMO) of the organic materials used.

The photophysical properties of styryl-based compounds, including derivatives of this compound, can be systematically modified. Research on related compounds like trans-2-styrylpyridazin-3(2H)-ones has shown that substituents can significantly impact their absorption and fluorescence spectra. researchgate.net For example, the introduction of N-phenyl substituents to similar aminostilbenes results in a red shift of both absorption and fluorescence, along with higher fluorescence quantum yields. researchgate.net This demonstrates the principle of "tuning" where chemical modifications lead to predictable changes in optical behavior.

Theoretical calculations, such as those using Density Functional Theory (DFT), are also employed to predict the photophysical properties of these compounds. For instance, the maximum absorption of trans-4-(m-cyanostyryl)pyridine was calculated to be around 307.2 nm, which is close to the experimental value for 4-styrylpyridine (B85998). mdpi.com This synergy between theoretical prediction and experimental synthesis allows for the rational design of materials with desired characteristics for specific device applications.

Table 1: Calculated and Experimental Absorption Maxima of Styrylpyridine Derivatives

| Compound | Calculation Method | Calculated λmax (nm) | Experimental λmax (nm) |

| trans-4-(m-cyanostyryl)pyridine | TD-DFT | 307.2 mdpi.com | - |

| 4-styrylpyridine | - | - | 304 mdpi.com |

Integration into Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Photoresponsive Polymeric Materials

Photoresponsive polymers are a class of smart materials that can change their properties upon exposure to light. This light-induced change can manifest as alterations in shape, solubility, or optical characteristics, making them suitable for a variety of applications.

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. By incorporating photoresponsive units like 4-styrylpyridine as side groups, it is possible to create polyimides that respond to light.

A general and versatile two-step synthetic method has been developed for creating side-chain aromatic polyimides. researchgate.net This involves the one-pot preparation of a pre-imidized, hydroxyl-containing polyimide, followed by the covalent attachment of a chromophore to the polymer backbone through a mild post-Mitsunobu reaction. researchgate.net This approach allows for efficient control over the loading level of the chromophore. researchgate.net

In a specific example, a soluble aromatic polyimide with 4-(2-(4-oxyethylenyloxyphenyl)vinyl)pyridine side groups was synthesized and characterized. capes.gov.br This polymer demonstrated good solubility in organic solvents and could be cast into high-quality thin films. capes.gov.br Another study details the synthesis of soluble aromatic polyimides with 4-(4-oxyalkyleneoxystyryl)pyridines (containing ethylene (B1197577) and hexylene spacers) as photoreactive side groups. researchgate.netkoreascience.kr These polymers were also found to be soluble in various polar organic solvents and readily formed thin films. researchgate.netkoreascience.kr

The synthesis often begins with the preparation of a diamine monomer containing the desired photoreactive moiety. researchgate.net This monomer is then polymerized with a commercially available dianhydride to yield the polyimide. researchgate.net The resulting polyimides are typically soluble in common organic solvents, allowing for easy processing into thin, transparent films. researchgate.net

The photoreactive nature of the 4-styrylpyridine side groups in these polyimides is key to their application in photoalignment and optical switching. When exposed to linearly polarized ultraviolet (UV) light, the styrylpyridine units can undergo photoisomerization or photodimerization reactions. google.comresearchgate.net This process leads to an anisotropic alignment of the polymer chains. capes.gov.br

This induced alignment in the polyimide film can then be used to control the orientation of liquid crystal (LC) molecules. capes.gov.br When an LC is applied to the surface of the irradiated polyimide film, the LC molecules align themselves according to the directionality of the polymer chains. capes.gov.br This non-contact photoalignment method is advantageous over traditional mechanical rubbing techniques, as it avoids the generation of dust and static charges.

The alignment of LCs is crucial for the functioning of liquid crystal displays (LCDs) and other optical devices. dntb.gov.ua By controlling the alignment, it is possible to modulate the phase, polarization, and intensity of light passing through the LC layer. google.commdpi.com This forms the basis for various photonic devices, including optical switches, polarization controllers, and variable optical attenuators. mdpi.com

Research has shown that polyimide films with 4-styrylpyridine derivatives can effectively align liquid crystals. capes.gov.brkoreascience.kr The quality of the alignment can be influenced by factors such as the length of the alkylene spacer connecting the styrylpyridine unit to the polymer backbone. koreascience.krkoreascience.kr For instance, a polyimide with a hexylene spacer showed a higher order parameter for the aligned liquid crystal compared to one with an ethylene spacer, indicating a more ordered alignment. koreascience.kr This ability to create controlled, patterned alignment opens up possibilities for creating complex optical elements and rewritable optical devices. dntb.gov.uamdpi.com

Table 2: Photoalignment Properties of Polyimides with 4-Styrylpyridine Derivatives

| Polymer Side Group | Exposure Energy (J/cm²) | Dichroic Ratio | LC Order Parameter |

| 4-(4-oxyethylenyloxystyryl)pyridine | 1.5 | 0.023 koreascience.kr | 0.50 koreascience.kr |

| 4-(4-oxyhexyleneoxystyryl)pyridine | 1.5 | 0.026 koreascience.kr | 0.52 koreascience.kr |

Synthesis of Polyimides with 4-Styrylpyridine Side Groups

Luminescent Probes and Fluorescent Dyes Based on this compound Scaffolds

Luminescent probes and fluorescent dyes are indispensable tools in various scientific fields, particularly in biology and chemistry, for the detection and imaging of specific molecules or environmental conditions. nih.gov An organic small molecule fluorescent probe typically consists of a recognition group, a fluorophore (the light-emitting part), and a linker.

The this compound scaffold is a valuable platform for the design of such probes. The pyridazine ring, being electron-deficient, can be part of the fluorophore system, and its properties can be modulated by substituents on the styryl group. The styryl moiety itself offers a site for attaching recognition groups that can selectively bind to target analytes.

While direct examples of this compound-based probes were not extensively detailed in the provided search results, the broader class of styryl dyes is well-established for these applications. Styrylcyanine dyes, for example, have been developed as fluorescent probes for nucleic acids. researchgate.net Their fluorescence intensity can increase significantly upon binding to DNA, making them useful for DNA imaging. researchgate.net

The design of fluorescent probes often involves harnessing photophysical processes like intramolecular charge transfer (ICT). The inherent donor-π-acceptor nature of the this compound structure is well-suited for creating ICT-based probes. By attaching a suitable donor group to the styryl part and a recognition site, a probe can be designed to be "off" (non-fluorescent) in its free state and "on" (fluorescent) upon binding to a target, or vice versa. This "turn-on" or "turn-off" response provides a clear signal for detection.

The versatility of the this compound scaffold allows for the synthesis of a library of derivatives with varying photophysical properties, enabling the development of probes for a wide range of analytes and applications.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Extensive research into the applications of styryl-based ligands in coordination chemistry and the development of metal-organic frameworks (MOFs) has been a significant focus of materials science. These efforts aim to create novel materials with unique structural and functional properties. However, a thorough review of available scientific literature reveals a notable gap in the research concerning the specific chemical compound This compound .

While its structural analog, 4-styrylpyridine, has been widely investigated for its utility in forming metal complexes and coordination polymers, there is a conspicuous absence of studies detailing the design, synthesis, and characterization of metal complexes or MOFs incorporating the this compound ligand. The subtle yet significant difference in the heterocyclic core—a pyridazine ring instead of a pyridine (B92270) ring—would impart distinct electronic and steric properties, which would, in turn, influence its coordination behavior and the resulting material properties.

Design and Synthesis of this compound-Containing Metal Complexes

A comprehensive search of scientific databases yields no specific examples of the design and synthesis of metal complexes containing this compound. The synthesis of such complexes would likely follow established methods in coordination chemistry, involving the reaction of a this compound ligand with a metal salt in a suitable solvent. The expectation would be that the nitrogen atoms of the pyridazine ring would coordinate to the metal center. The specific coordination mode (e.g., monodentate or bridging) would depend on the reaction conditions, the nature of the metal ion, and the other ligands present. However, without experimental data, any discussion on synthetic protocols and resulting complex geometries remains purely speculative.

Structure-Function Relationships in Metal-Organic Frameworks and Coordination Polymers

Similarly, the scientific literature lacks reports on the use of this compound as a building block for metal-organic frameworks or coordination polymers. The structure-function relationships in such materials are critically dependent on the geometry and connectivity of the ligands. For instance, the two adjacent nitrogen atoms in the pyridazine ring could potentially lead to the formation of unique network topologies compared to those derived from the single nitrogen donor in 4-styrylpyridine. The styryl group also introduces the possibility of photochemical [2+2] cycloaddition reactions, a feature that has been exploited in 4-styrylpyridine-based systems to create higher-dimensional structures. Whether this compound-based materials would exhibit similar photoreactivity and what the functional implications would be (e.g., in terms of porosity, guest uptake, or catalytic activity) are questions that remain unanswered by the current body of scientific research.

Exploration of Biological Activities and Molecular Interactions of 4 Styrylpyridazine Mechanistic Focus

Molecular Target Identification and Binding Mechanisms

DNA Intercalation Studies of Derived Quinolizinium (B1208727) Ions

Scientific literature detailing the synthesis of quinolizinium ions from 4-styrylpyridazine and their subsequent DNA intercalation properties could not be found. While studies exist for other styrylpyridine derivatives, which can be photochemically converted to benzo[c]quinolizinium ions that act as DNA intercalators beilstein-journals.orgnih.gov, no such research has been published specifically for this compound. These related studies show that upon irradiation, certain styrylpyridines form planar, aromatic cations that can insert themselves between the base pairs of DNA, with binding constants in the range of 6–11 × 10⁴ M⁻¹ beilstein-journals.orgnih.gov. However, without direct experimental evidence, it is not possible to claim this activity for this compound.

Protein-Ligand Interaction Studies at the Molecular Level

There is no available research that specifically investigates the protein-ligand interactions of this compound at a molecular level through methods such as X-ray crystallography or molecular docking. While computational docking studies have been performed on other styrylpyridine derivatives to explore their binding to targets like EGFR Tyrosine Kinase and histone deacetylase (HDAC1) nih.govresearchgate.net, similar analyses for this compound are not present in the current body of scientific literature.

Enzyme Modulation and Mechanistic Insights

Phenoxazinone Synthase-Mimicking Activity and Catalytic Mechanism

No studies have been found that report on the phenoxazinone synthase-mimicking activity of this compound or its complexes. Research in this area has been conducted on a copper(II) complex formed with the ligand 4-styrylpyridine (B85998) , [Cu(4-spy)2(NCS)2] tandfonline.comtandfonline.comresearchgate.net. This complex was found to effectively mimic the catalytic function of the copper-containing enzyme phenoxazinone synthase by facilitating the aerial oxidation of o-aminophenol tandfonline.comtandfonline.comresearchgate.net. Kinetic studies of this 4-styrylpyridine complex revealed a turnover number (kcat) of 50.13 × 10⁻² s⁻¹ in methanol (B129727) tandfonline.comresearchgate.net. The proposed catalytic mechanism involves the binding of the substrate to the copper center, followed by oxidation. However, these findings are specific to the 4-styrylpyridine ligand and cannot be extrapolated to this compound without direct experimental validation.

Other Enzyme Inhibition/Activation Studies

A thorough search of scientific databases did not yield any studies concerning the inhibition or activation of other specific enzymes by this compound. Research on related structures includes the inhibition of choline (B1196258) acetyltransferase by compounds identified as 4-stilbazoles (an alternative name for styrylpyridines) acs.org. Without dedicated research, the enzyme modulation profile of this compound remains unknown.

Structure-Activity Relationship (SAR) Studies for Biological Modulators

There is no published research focusing on the structure-activity relationships of this compound derivatives as biological modulators. SAR studies are crucial for optimizing the biological activity of a lead compound by modifying its chemical structure. Such studies have been conducted for various series of styrylpyridine derivatives to understand how different substituents influence their inhibitory potential against enzymes like HDAC1 researchgate.net, but no such systematic study is available for the this compound scaffold.

Impact of Structural Modifications on Biological Efficacy

The biological efficacy of compounds derived from the this compound scaffold is significantly influenced by structural modifications. Research into related pyridazine (B1198779) and styrylpyridine derivatives has demonstrated that altering substituents on the pyridazine and styrene (B11656) rings can dramatically impact their therapeutic potential, including their anti-inflammatory and antimicrobial activities.

The introduction of different functional groups at various positions on the pyridazine ring has been a key area of investigation. For instance, in a series of pyridazinone derivatives, the nature of the substituent at position 6 was found to be critical for anti-inflammatory activity. Specifically, derivatives bearing an indole (B1671886) moiety showed promise as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. Among these, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one was identified as a potent and selective inhibitor of the PDE4B isoenzyme, which is involved in the production of pro-inflammatory cytokines and chemokines.

Furthermore, modifications to the styryl component of the scaffold also play a crucial role in determining biological activity. In studies of styrylpyridinium derivatives, the length of the N-alkyl chain was found to directly correlate with their antifungal potency. Derivatives with longer alkyl chains (e.g., -C12H25) exhibited greater permeabilizing effects on fungal cell membranes compared to those with shorter chains (e.g., -C8H17). frontiersin.org This suggests that the lipophilicity of the molecule is a key determinant of its ability to interact with and disrupt microbial cell membranes.

In the context of antimicrobial activity, the presence of specific substituents on the aryl ring of related structures has been shown to be important. For example, in a series of pyrazolo[3,4-b]pyridine derivatives, the substitution pattern on the phenyl ring influenced their inhibitory activity against various kinases involved in cell proliferation. While not a direct measure of antimicrobial efficacy, this highlights the sensitivity of the biological response to even subtle structural changes.

The following table summarizes the impact of structural modifications on the biological activities of various pyridazine derivatives, providing insights that may be applicable to the this compound scaffold.

| Core Scaffold | Modification | Observed Biological Activity | Reference |

| Pyridazinone | Addition of an indole moiety at position 6 | Potent and selective PDE4B inhibition | biointerfaceresearch.com |

| Pyridazinone | Substitution with chloro and methyl groups | Chloro-substituted derivatives showed better anti-inflammatory activity | mdpi.com |

| Styrylpyridinium | Variation of N-alkyl chain length | Longer alkyl chains increased antifungal activity | frontiersin.org |

| Pyrazolo[3,4-b]pyridine | Substitution on the phenyl ring | Modulated inhibitory activity against TRKA kinase | biointerfaceresearch.com |

Investigation of Antimicrobial Mechanisms

The investigation into the antimicrobial mechanisms of this compound and its derivatives is an emerging area of research. While specific studies on this compound are limited, the broader class of pyridazine and styrylpyridine compounds offers valuable insights into their potential modes of action against various pathogens.

Mechanism of Action against Bacterial Strains (e.g., E. coli, B. cereus)

The precise mechanism of action of this compound against bacterial strains such as Escherichia coli (a Gram-negative bacterium) and Bacillus cereus (a Gram-positive bacterium) has not been extensively elucidated in dedicated studies. However, research on related heterocyclic compounds provides a foundational understanding of potential antibacterial pathways.

For many antimicrobial agents, the bacterial cell envelope is a primary target. In Gram-negative bacteria like E. coli, the outer membrane presents a formidable barrier. The lipophilic nature of the styryl moiety in this compound may facilitate its interaction with and penetration of this lipid-rich outer membrane. Once across, it could disrupt the integrity of the cytoplasmic membrane, leading to leakage of intracellular components and ultimately cell death. This mechanism of membrane disruption is a common mode of action for various antimicrobial compounds. openstax.org

In Gram-positive bacteria such as B. cereus, which lack an outer membrane but possess a thick peptidoglycan cell wall, the mechanism might differ slightly. While the cell wall is more porous, the cytoplasmic membrane remains a critical target. Styrylpyridinium derivatives, which share structural similarities with this compound, have been shown to incorporate into the lipid bilayer of fungal plasma membranes, causing permeabilization. frontiersin.org A similar mechanism could be hypothesized for their action against bacteria, where the pyridazine and styryl components orient themselves within the bacterial membrane, disrupting its structure and function.

Another potential mechanism involves the inhibition of essential cellular processes. Research on pyridothienopyrimidine derivatives has shown that they can act as potent dual inhibitors of bacterial DNA gyrase and topoisomerase IV in E. coli. nih.gov These enzymes are crucial for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. Given the presence of the nitrogen-containing pyridazine ring, it is plausible that this compound derivatives could also target these or other essential bacterial enzymes.

Advanced Analytical Methodologies for 4 Styrylpyridazine Quantification and Characterization

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental technique for separating components from a mixture. du.edu.egslideshare.net It relies on the differential partitioning of analytes between a stationary phase and a mobile phase. neu.edu.tr For a compound like 4-Styrylpyridazine, both liquid and gas chromatography can be effectively employed.